![molecular formula C14H26N2O2 B7584979 2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one, commonly known as MADAM-11, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2017 by a research team at the University of Würzburg in Germany. Since then, MADAM-11 has gained significant attention in the scientific community due to its potential applications in research and medicine.
Mécanisme D'action
MADAM-11 acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their increased release into the synaptic cleft. This results in an increase in the levels of these neurotransmitters in the brain, leading to the characteristic stimulant effects observed with synthetic cathinones.
Biochemical and Physiological Effects
The biochemical and physiological effects of MADAM-11 are similar to those observed with other synthetic cathinones. These effects include increased heart rate, blood pressure, and body temperature, as well as euphoria, increased sociability, and increased energy levels. However, the exact effects of MADAM-11 on the central nervous system and its long-term effects on health are still not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MADAM-11 for lab experiments is its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological and pathological conditions. However, the use of MADAM-11 in lab experiments is limited by its potential for abuse and its lack of approval for use in humans.
Orientations Futures
There are several future directions for research on MADAM-11. One area of research is the development of more selective and potent synthetic cathinones that can be used as research tools for investigating the role of neurotransmitters in various physiological and pathological conditions. Another area of research is the investigation of the long-term effects of synthetic cathinones on health and the development of strategies for mitigating their potential risks. Finally, the development of novel therapeutic agents based on the structure of MADAM-11 and other synthetic cathinones is an area of active research in the field of medicinal chemistry.
Méthodes De Synthèse
MADAM-11 is synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 2-methoxypropiophenone followed by reductive amination with sodium borohydride. The resulting product is then subjected to spirocyclization with 1,3-dibromo-5,5-dimethylhydantoin to yield MADAM-11.
Applications De Recherche Scientifique
MADAM-11 has potential applications in various fields of scientific research. It can be used as a research tool to study the structure-activity relationship of synthetic cathinones and their effects on the central nervous system. MADAM-11 can also be used to investigate the mechanism of action of synthetic cathinones and their interaction with neurotransmitter receptors.
Propriétés
IUPAC Name |
2-methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(18-3)13(17)16-10-9-15(2)11-14(16)7-5-4-6-8-14/h12H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOFAFSGFHPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC12CCCCC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
![1-[(2-Chloro-4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7584945.png)
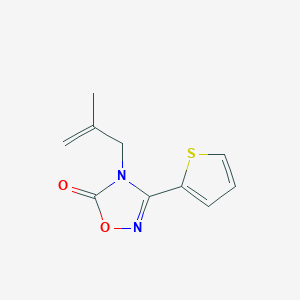
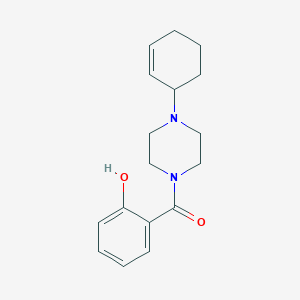
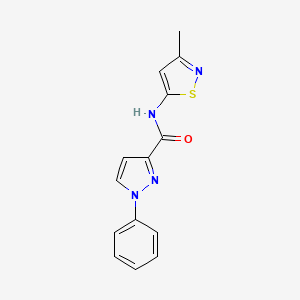
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
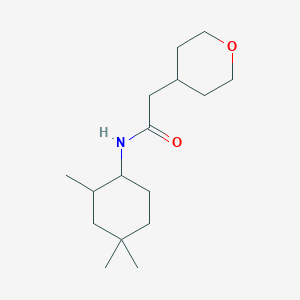
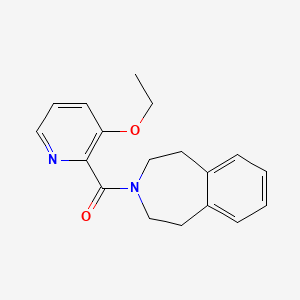
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)